molecular formula C25H19N3O3 B11116241 3-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

3-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B11116241
M. Wt: 409.4 g/mol
InChI Key: VFSRKMXXQKTKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHOXY-N~2~-(2-METHYL-3-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)-2-NAPHTHAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a naphthamide core, and an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N~2~-(2-METHYL-3-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)-2-NAPHTHAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolo[4,5-b]pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate reagent to form the oxazolo[4,5-b]pyridine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.

    Coupling with the Naphthamide Core: The final step involves coupling the oxazolo[4,5-b]pyridine derivative with a naphthamide core through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N~2~-(2-METHYL-3-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)-2-NAPHTHAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHOXY-N~2~-(2-METHYL-3-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)-2-NAPHTHAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-METHOXY-N~2~-(2-METHYL-3-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
  • 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Uniqueness

3-METHOXY-N~2~-(2-METHYL-3-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)-2-NAPHTHAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

3-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H19N3O3/c1-15-18(25-28-23-21(31-25)11-6-12-26-23)9-5-10-20(15)27-24(29)19-13-16-7-3-4-8-17(16)14-22(19)30-2/h3-14H,1-2H3,(H,27,29)

InChI Key

VFSRKMXXQKTKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.